2-(1,3-dioxaindan-5-yl)-2-methylpropanal
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-methylpropanal |
InChI |
InChI=1S/C11H12O3/c1-11(2,6-12)8-3-4-9-10(5-8)14-7-13-9/h3-6H,7H2,1-2H3 |
InChI Key |
ACPIOQKVNYLGJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxaindan-5-yl)-2-methylpropanal typically involves the formation of the 1,3-dioxaindan ring followed by the introduction of the propanal group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3-dioxaindan ring. Subsequent reactions introduce the propanal group, often through aldehyde functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxaindan-5-yl)-2-methylpropanal can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(1,3-Dioxaindan-5-yl)-2-methylpropanal has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxaindan-5-yl)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanal
- Synonyms: Helional, α-Methyl-1,3-benzodioxole-5-propanal, MMDHCA
- CAS No.: 1205-17-0
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.21 g/mol
- Structure : Features a benzodioxole (1,3-dioxaindan) aromatic ring fused with a methyl-branched propanal chain.
Key Properties :
- Functional Groups : Aldehyde (-CHO), benzodioxole (1,3-dioxole fused to benzene), and methyl branch.
- Aroma Profile : Described as floral, green, or oceanic, with applications in perfumery (e.g., Helional is a common fragrance ingredient) .
- Applications : Used in fine fragrances, detergents, and cosmetics due to its stability and distinct scent .
Comparison with Structurally Similar Compounds
Structural Analogs
Functional Group and Aroma Differences
Benzodioxole vs. Benzene Rings: The benzodioxole ring in the target compound introduces electron-rich oxygen atoms, enhancing stability and altering electronic properties compared to benzaldehyde’s simple benzene ring. This structural difference likely contributes to its unique floral aroma vs. benzaldehyde’s almond note .
Branched vs. Linear Aldehydes: 2-Methylpropanal (a branched aldehyde) exhibits malty, coffee-like aromas, critical in cheese and beer flavor profiles . In contrast, the target compound’s branched structure combined with the benzodioxole ring shifts its sensory profile toward green/floral notes.
Nitrile Derivative: The nitrile analog (CAS 39053-79-7) lacks the aldehyde group, replacing it with a nitrile (-CN). This modification renders it non-volatile and unsuitable for fragrances, instead serving as a synthetic intermediate .
Sensory Interactions in Mixtures
Studies on aldehydes in food matrices reveal critical insights:
- Synergistic Effects :
- Masking Effects :
- Inference for the Target Compound :
- While direct data on the target compound’s interactions are lacking, its benzodioxole ring may interact differently with other aldehydes. For example, mixing with benzaldehyde could either mask or synergize depending on concentration and matrix.
Stability and Reactivity
- Benzodioxole Stability :
- The electron-donating oxygen atoms in the benzodioxole ring may enhance resistance to oxidation compared to benzaldehyde, which is prone to autoxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
